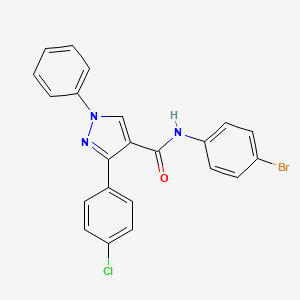

![molecular formula C27H27NO B4579353 3,3-二苯基-N-[(1-苯基环戊基)甲基]丙烯酰胺](/img/structure/B4579353.png)

3,3-二苯基-N-[(1-苯基环戊基)甲基]丙烯酰胺

描述

Synthesis Analysis

The synthesis of acrylamide derivatives, including compounds similar to 3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]acrylamide, often involves reactions that introduce acrylamide functional groups into the molecule. These processes can include Michael addition reactions, where nucleophiles add to α,β-unsaturated carbonyl compounds, or through acylation reactions where acrylamide groups are directly attached to aromatic rings or aliphatic chains (Friedman, 2003).

Molecular Structure Analysis

The molecular structure of 3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]acrylamide features a central acrylamide group flanked by phenyl groups and a phenylcyclopentylmethyl group. This configuration can significantly affect the compound's reactivity and interactions with biological systems, as well as its physical and chemical properties. The presence of multiple aromatic rings contributes to the compound's stability and potential π-π interactions (Girma et al., 2005).

Chemical Reactions and Properties

Compounds like 3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]acrylamide can undergo various chemical reactions, including polymerization due to the acrylamide group, which can form polyacrylamide chains. These reactions are essential for the material's applications in industries such as wastewater treatment, soil conditioning, and as a component in cosmetic and pharmaceutical formulations. The acrylamide moiety's reactivity towards nucleophilic addition or substitution reactions also plays a crucial role in its chemical behavior (Friedman, 2003).

Physical Properties Analysis

The physical properties of 3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]acrylamide, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of aromatic rings and the acrylamide group can affect the compound's polarity, making it soluble in organic solvents and potentially in water under certain conditions. These properties are crucial for its application in various industrial and pharmaceutical processes (Güven et al., 1999).

Chemical Properties Analysis

The chemical properties of 3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]acrylamide, such as reactivity, stability, and potential interactions with biological systems, are shaped by its functional groups. The acrylamide group, in particular, can participate in bioconjugation reactions, making the compound of interest in biochemistry and medical research. Understanding these properties is essential for developing applications in drug delivery, biomaterials, and as a potential therapeutic agent (Sennakesavan et al., 2020).

科学研究应用

丙烯酰胺的化学和生物化学

丙烯酰胺用于生产聚丙烯酰胺,聚丙烯酰胺在土壤改良、废水处理和蛋白质电泳中的固体载体中具有应用。了解其形成、在食品中的分布及其在人类健康中的作用对于开发方法以减少其在饮食中的存在并减轻其潜在健康风险至关重要 (弗里德曼,2003)。

工业应用和健康风险评估

丙烯酰胺的工业应用,特别是作为聚丙烯酰胺生产中的前体,已有充分的文献记载。在食品中发现它促使人们对其发生、化学和毒理学进行调查,以评估潜在的健康风险。正在进行努力减轻食品加工中丙烯酰胺的形成并减少接触 (塔曼斯等人,2004)。

神经毒性和职业接触

对丙烯酰胺神经毒性作用的研究,尤其是在接触这种化学物质的工人中,突出了了解其致病机制以开发合适的治疗干预措施的重要性 (彭尼西等人,2013)。

食品加工中的缓解策略

研究重点在于了解影响食品(如烘焙产品)中丙烯酰胺形成的因素,并为制造商制定建议以降低其含量。确定加工条件和成分可以降低丙烯酰胺的形成而不影响食品质量是一个关键的研究领域 (克拉马特等人,2011)。

配位化学

丙烯酰胺与过渡金属的配位化学提供了对其在生物系统中的潜在作用及其反应性的见解,这可能与了解其代谢和健康影响有关 (吉尔玛等人,2005)。

属性

IUPAC Name |

3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO/c29-26(28-21-27(18-10-11-19-27)24-16-8-3-9-17-24)20-25(22-12-4-1-5-13-22)23-14-6-2-7-15-23/h1-9,12-17,20H,10-11,18-19,21H2,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUCRLHNRAATLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

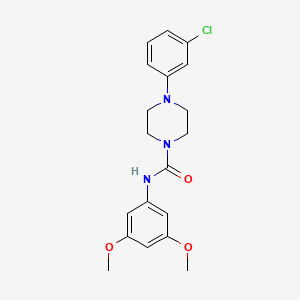

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B4579277.png)

![1-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B4579288.png)

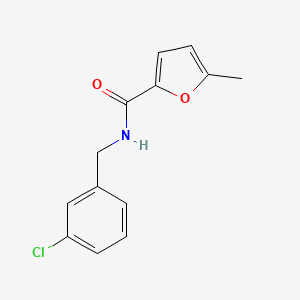

![4-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B4579295.png)

![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4579305.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4579320.png)

![4-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4579325.png)

![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4579332.png)

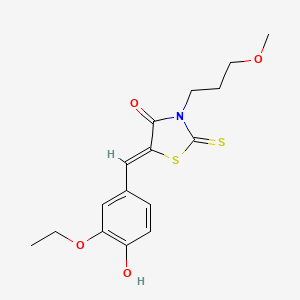

![5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4579343.png)

![N-(2,5-dimethoxyphenyl)-2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579347.png)

![5-{5-chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579368.png)